

Commercial Suppliers and Technical Guide for 1-Chloroadamantane-D15 in Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloroadamantane-D15

Cat. No.: B580167

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **1-Chloroadamantane-D15**, a deuterated derivative of 1-Chloroadamantane, for research and development purposes. It includes a comparative summary of suppliers, their product specifications, and detailed, representative experimental protocols for its application in metabolic stability and pharmacokinetic studies.

Commercial Suppliers of 1-Chloroadamantane-D15

1-Chloroadamantane-D15 is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for the products offered by prominent vendors.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Isotopic Enrichment/Purity	Available Quantities
Pharmaffiliates	1-Chloroadamantane-D15	352431-55-1	C10D15Cl	185.77	Not Specified	Inquire for details
BOC Sciences	1-Chloroadamantane-[d15]	352431-55-1	C10D15Cl	Not Specified	98% atom D	Custom synthesis available[1]
MedChem Express (MCE)	1-Chloroadamantane-d15	352431-55-1	Not Specified	Not Specified	Not Specified	0.001 kg - 5 kg[2]
CDN Isotopes	1-Chloroadamantane-d15	352431-55-1	Not Specified	185.77	98 atom % D	0.01 g, 0.05 g[3][4]

Experimental Protocols

Deuterated compounds like **1-Chloroadamantane-D15** are invaluable tools in drug discovery and development, primarily used as internal standards in quantitative bioanalysis due to their mass difference from the unlabeled analog. Below are detailed, representative protocols for two common applications.

In Vitro Metabolic Stability Assay using Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a test compound, using **1-Chloroadamantane-D15** as an internal standard for LC-MS/MS analysis.

Objective: To determine the rate of disappearance of a test compound in the presence of liver microsomes.

Materials:

- Test compound
- **1-Chloroadamantane-D15** (Internal Standard, IS)
- Pooled human liver microsomes (HLM)
- NADPH regenerating system (e.g., GOLDPool™)
- Phosphate buffer (0.1 M, pH 7.4)
- Acetonitrile (ACN), ice-cold
- 96-well plates
- Incubator shaker (37°C)
- Centrifuge
- LC-MS/MS system

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
 - Prepare a stock solution of **1-Chloroadamantane-D15** (e.g., 1 mM in DMSO).
 - Prepare a working solution of the test compound by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
 - Prepare the NADPH regenerating system according to the manufacturer's instructions.

- Prepare the quenching solution: ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 nM).
- Incubation:
 - In a 96-well plate, add the liver microsome suspension and the test compound working solution.
 - Pre-incubate the plate at 37°C for 10 minutes.
 - Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
 - At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an aliquot of the quenching solution.
- Sample Processing:
 - After the final time point, centrifuge the plate to pellet the precipitated proteins.
 - Transfer the supernatant to a new 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the peak areas of the test compound and the internal standard.
- Data Analysis:
 - Calculate the peak area ratio of the test compound to the internal standard for each time point.
 - Normalize the data by expressing the peak area ratio at each time point as a percentage of the ratio at time zero.
 - Plot the natural logarithm of the percent remaining versus time.
 - Determine the elimination rate constant (k) from the slope of the linear portion of the curve.

- Calculate the in vitro half-life ($t_{1/2}$) = $0.693 / k$.

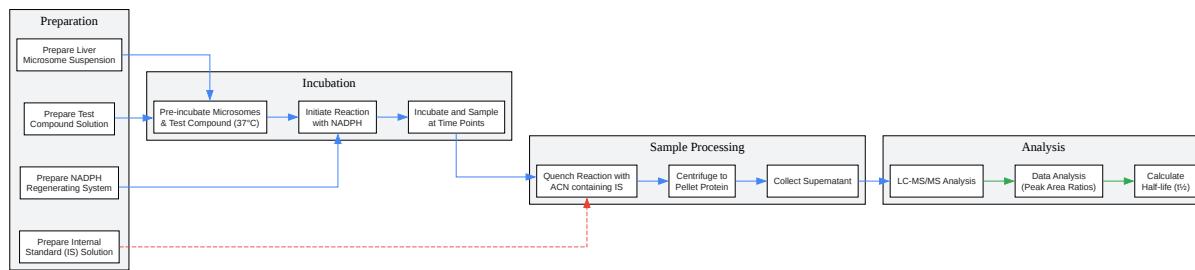
In Vivo Pharmacokinetic (PK) Study

This protocol describes a general workflow for a pharmacokinetic study in an animal model, utilizing **1-Chloroadamantane-D15** as an internal standard for the quantification of an administered unlabeled analogue.

Objective: To determine the pharmacokinetic profile of a test compound *in vivo*.

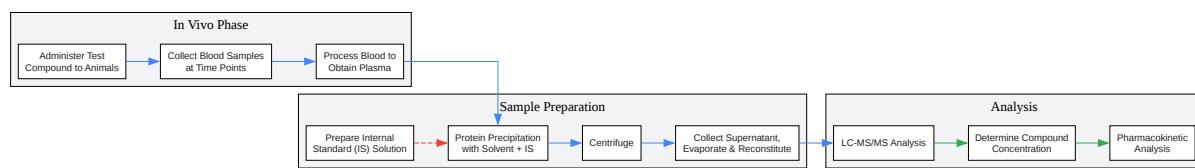
Materials:

- Test compound (unlabeled)
- **1-Chloroadamantane-D15** (Internal Standard, IS)
- Animal model (e.g., rats, mice)
- Dosing vehicle
- Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
- Centrifuge
- Protein precipitation solvent (e.g., acetonitrile or methanol)
- LC-MS/MS system


Methodology:

- Dosing:
 - Administer the test compound to the animals at a specific dose and route (e.g., oral gavage, intravenous injection).
- Blood Sampling:
 - Collect blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

- Process the blood samples to obtain plasma by centrifugation.
- Sample Preparation for Analysis:
 - To a known volume of plasma, add the protein precipitation solvent containing a fixed concentration of the internal standard (**1-Chloroadamantane-D15**).
 - Vortex the mixture to precipitate proteins.
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant to a new plate or vials for analysis.
 - Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to determine the concentrations of the test compound.
- Pharmacokinetic Analysis:
 - Plot the plasma concentration of the test compound versus time.
 - Calculate key pharmacokinetic parameters such as:
 - Maximum plasma concentration (C_{max})
 - Time to reach maximum concentration (T_{max})
 - Area under the concentration-time curve (AUC)
 - Half-life (t_{1/2})
 - Clearance (CL)
 - Volume of distribution (V_d)


Visualized Workflows

The following diagrams illustrate the experimental workflows described above.

[Click to download full resolution via product page](#)

Metabolic Stability Assay Workflow

[Click to download full resolution via product page](#)

Pharmacokinetic Study Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1-Chloroadamantane-[d15], CasNo.352431-55-1 BOC Sciences United States [bocscichem.lookchem.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. cdn isotopes.com [cdn isotopes.com]
- 4. cdn isotopes.com [cdn isotopes.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 1-Chloroadamantane-D15 in Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b580167#commercial-suppliers-of-1-chloroadamantane-d15-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com